molecular formula C21H20O6 B2997292 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate CAS No. 864752-61-4

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

Cat. No.: B2997292
CAS No.: 864752-61-4
M. Wt: 368.385
InChI Key: YRLYGXOEVHIVTG-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenyl group and an isobutyrate ester. The chromen-2-one core is known for its diverse biological activities and is often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable chromen-2-one precursor under acidic or basic conditions. The reaction is followed by esterification with isobutyric acid or its derivatives. Common reagents used in these reactions include strong acids like sulfuric acid or bases like sodium hydroxide, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, quinones, and dihydrochromen-2-ones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of study in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate
  • 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propionate

Uniqueness

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyrate ester enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes. This compound’s unique structure also allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-18(13)11-15)16-8-7-14(24-3)10-19(16)25-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLYGXOEVHIVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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